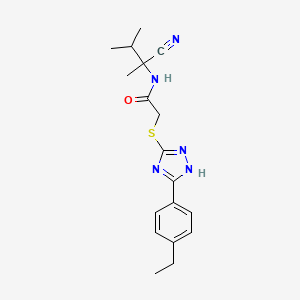

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

描述

属性

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5OS/c1-5-13-6-8-14(9-7-13)16-20-17(23-22-16)25-10-15(24)21-18(4,11-19)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,21,24)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHACQMXFLZCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC(C)(C#N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C16H20N4OS |

| Molecular Weight | 320.42 g/mol |

| IUPAC Name | N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide |

| CAS Number | [Not available] |

The presence of a cyano group, triazole ring, and thioacetamide moiety suggests diverse interactions with biological targets, which may lead to varied pharmacological effects.

The mechanism of action of this compound is hypothesized to involve:

- Enzyme Interaction : The cyano and triazole groups may facilitate binding to enzyme active sites, potentially inhibiting or modulating their activity.

- Receptor Modulation : The structural components may interact with specific receptors, influencing signaling pathways related to various biological processes.

- Antioxidant Activity : The thioacetamide moiety could contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary evaluations have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives containing triazole rings are often tested for their efficacy against bacterial and fungal strains .

- Antidepressant Potential : Research on nitrogen-containing heterocycles has indicated that compounds analogous to this structure may possess antidepressant activity. In animal models, certain derivatives demonstrated significant efficacy in reducing depressive behaviors .

- Anticancer Effects : Some studies suggest that triazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Antimicrobial Efficacy :

- Evaluation of Antidepressant Activity :

相似化合物的比较

Research Implications

The target compound’s unique cyano-alkyl and 4-ethylphenyl groups warrant further investigation into its pharmacokinetic profile and target specificity. Comparative studies with VUAA1 and OLC15 could elucidate structure-activity relationships for designing next-generation insect olfactory modulators or therapeutic agents.

Data Gaps :

- Direct bioactivity assays (e.g., EC50/IC50) are needed to validate hypothesized Orco interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。